molecular formula C22H18N4O5S B11370926 Ethyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11370926
M. Wt: 450.5 g/mol
InChI Key: GKZIFTUZJYLQDC-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a benzothiazole ring, a pyridazine ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions to form ethyl 2-aminobenzothiazole-6-carboxylate.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine hydrate with 4-methoxybenzaldehyde to form 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyridazine intermediates using appropriate coupling agents and conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 2-[[1-(4-methoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H18N4O5S/c1-3-31-21(29)13-4-9-16-18(12-13)32-22(23-16)24-20(28)19-17(27)10-11-26(25-19)14-5-7-15(30-2)8-6-14/h4-12H,3H2,1-2H3,(H,23,24,28)

InChI Key

GKZIFTUZJYLQDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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